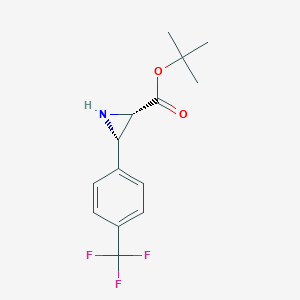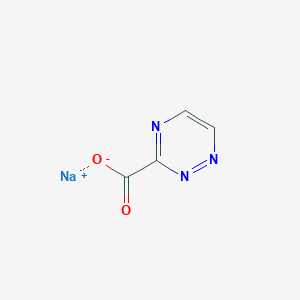
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride
Übersicht
Beschreibung
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is a fluorinated organic compound with the molecular formula C6HClF9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. It is used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride typically involves the reaction of hexafluoropropene with chlorinating agents under controlled conditions. One common method is the reaction of hexafluoropropene with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce the desired acyl chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base such as triethylamine.
Addition Reactions: Catalysts such as palladium or nickel may be used to facilitate the addition reactions. These reactions are often conducted under an inert atmosphere to prevent oxidation.
Hydrolysis: The hydrolysis reaction is usually carried out in aqueous acidic or basic conditions at ambient temperature.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Various fluorinated organic compounds with extended carbon chains.
Hydrolysis: The corresponding carboxylic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is used in the modification of biomolecules to study their structure and function. Fluorinated derivatives are often employed in NMR spectroscopy due to the distinct signals of fluorine atoms.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and performance materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride involves its interaction with nucleophiles and electrophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and modify existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-Pent-2-enoyl Chloride: A non-fluorinated analog with similar reactivity but lacking the unique properties imparted by fluorine atoms.
Hexafluoroacetone: Another fluorinated compound used in organic synthesis, but with different reactivity and applications.
Trifluoroacetic Anhydride: A fluorinated reagent used for acylation reactions, but with different structural and chemical properties.
Uniqueness
(E)-2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl Chloride is unique due to its high fluorine content, which imparts exceptional stability, reactivity, and resistance to metabolic degradation. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2,3,4,5,5,5-hexafluoro-4-(trifluoromethyl)pent-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9O/c7-3(17)1(8)2(9)4(10,5(11,12)13)6(14,15)16 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIQEVVGYYAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897493 | |
| Record name | Perfluoro-4-methylpent-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-78-1 | |
| Record name | Perfluoro-4-methylpent-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)


![methyl 2-[4-[[(Z)-1-chloroethylideneamino]oxycarbonyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)
![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)


![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)

